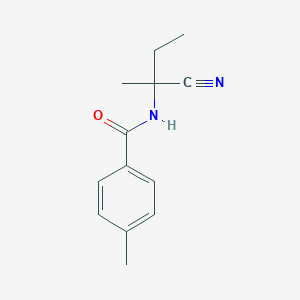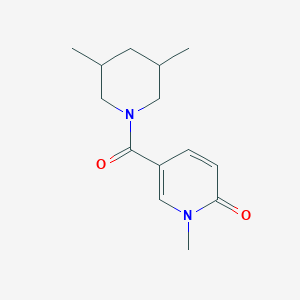
N-(2-cyanobutan-2-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanobutan-2-yl)-4-methylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. It is a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system.
作用机制
N-(2-cyanobutan-2-yl)-4-methylbenzamide acts as a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. By activating these receptors, N-(2-cyanobutan-2-yl)-4-methylbenzamide can reduce the transmission of pain signals and provide pain relief. It has been shown to have a high affinity for the alpha4beta2 and alpha3beta4 nicotinic acetylcholine receptor subtypes.
Biochemical and Physiological Effects:
N-(2-cyanobutan-2-yl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. It can also activate the release of endogenous opioids, which can provide pain relief. In addition, it has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
N-(2-cyanobutan-2-yl)-4-methylbenzamide has a number of advantages for use in lab experiments. It is highly potent and selective for nicotinic acetylcholine receptors, which allows for precise targeting of these receptors in the nervous system. It also has a lower risk of addiction and abuse compared to other pain medications, which makes it a safer option for use in lab experiments. However, there are some limitations to the use of N-(2-cyanobutan-2-yl)-4-methylbenzamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time. In addition, it can be difficult to administer N-(2-cyanobutan-2-yl)-4-methylbenzamide in a controlled manner, as it is highly potent and can cause adverse effects at high doses.
未来方向
There are a number of future directions for research on N-(2-cyanobutan-2-yl)-4-methylbenzamide. One area of interest is the potential use of N-(2-cyanobutan-2-yl)-4-methylbenzamide in the treatment of chronic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-cyanobutan-2-yl)-4-methylbenzamide in humans. Another area of interest is the development of new compounds that are based on the structure of N-(2-cyanobutan-2-yl)-4-methylbenzamide, but have improved pharmacokinetic and pharmacodynamic properties. These compounds could potentially be used to treat a wider range of pain conditions and have fewer side effects. Finally, there is ongoing research on the mechanism of action of N-(2-cyanobutan-2-yl)-4-methylbenzamide and its effects on the nervous system. This research could lead to a better understanding of the underlying causes of chronic pain and the development of new treatments.
合成方法
N-(2-cyanobutan-2-yl)-4-methylbenzamide is synthesized through a multistep process, which involves the reaction of 4-methylbenzoyl chloride with 2-cyanobutan-2-amine to form N-(2-cyanobutan-2-yl)-4-methylbenzamide. The compound is then purified using chromatography techniques to obtain a high-purity product.
科学研究应用
N-(2-cyanobutan-2-yl)-4-methylbenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, it has been shown to have a lower risk of addiction and abuse compared to other pain medications, such as opioids.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-13(3,9-14)15-12(16)11-7-5-10(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHUDOVDLTXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanobutan-2-yl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)

![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)

![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)